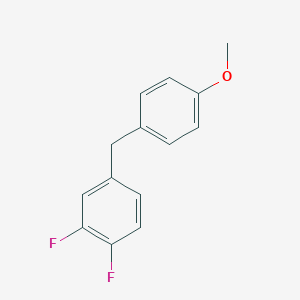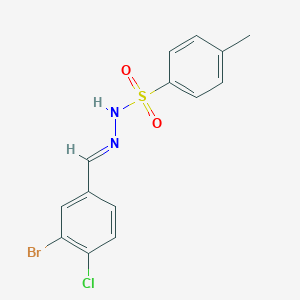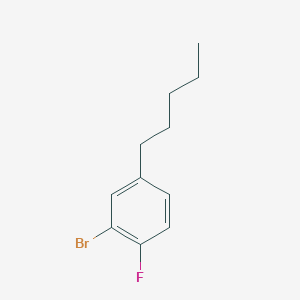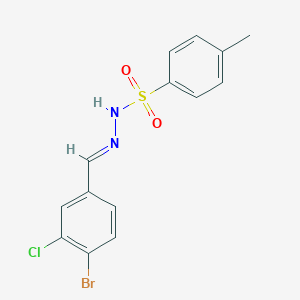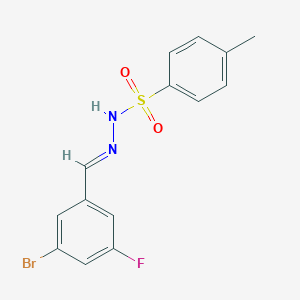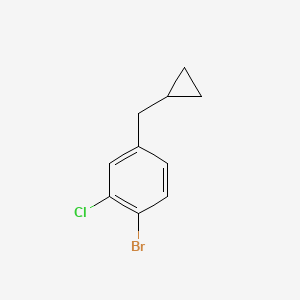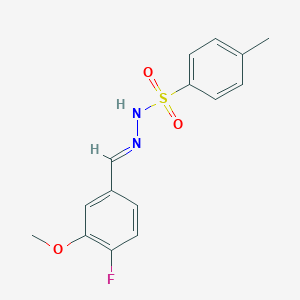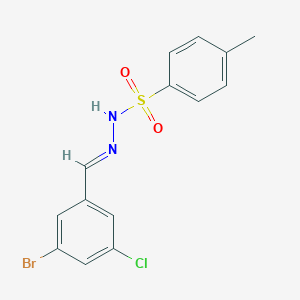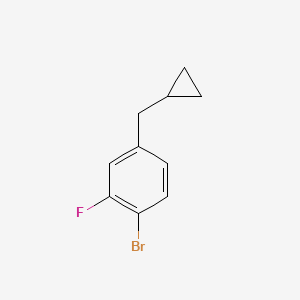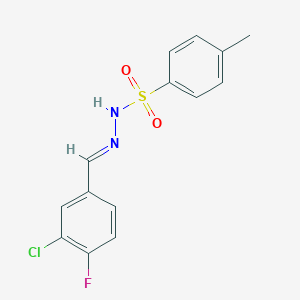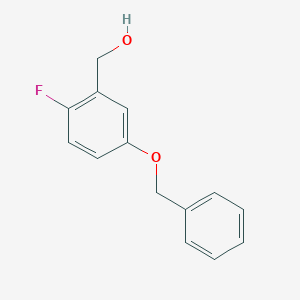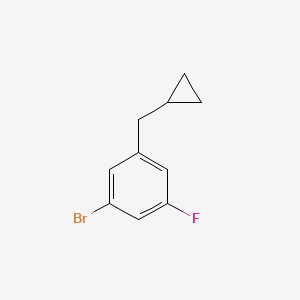
1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene” is an organic compound that contains a benzene ring, which is a cyclic compound with six carbon atoms and alternating single and double bonds. It has a bromine atom attached at the 1st position, a fluorine atom at the 5th position, and a cyclopropylmethyl group (a three-carbon ring attached to a methyl group) at the 3rd position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the introduction of the halogen atoms (bromine and fluorine), and the attachment of the cyclopropylmethyl group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The benzene ring in the molecule contributes to its stability and dictates many of its reactions. The bromine and fluorine atoms are halogens and are likely involved in reactions as leaving groups. The cyclopropylmethyl group could potentially participate in ring-opening reactions .Chemical Reactions Analysis
The compound could undergo various reactions. For instance, the bromine atom could be replaced by other groups in a substitution reaction. The benzene ring could undergo electrophilic aromatic substitution reactions. The cyclopropyl group could participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a halogenated aromatic compound, it is likely to be relatively stable and nonpolar. It is likely to have a higher boiling point and melting point compared to non-halogenated aromatic compounds .Mecanismo De Acción
Target of Action
Similar compounds are often used in organic synthesis as alkylating agents , suggesting that this compound may interact with a variety of biological macromolecules.
Mode of Action
Brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . The bromine atom in the compound can be displaced by a nucleophile, such as a protein, DNA, or RNA molecule, leading to the formation of a covalent bond .
Biochemical Pathways
Similar brominated compounds have been shown to participate in various reactions, such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. If this compound behaves similarly, it could potentially interfere with various biochemical pathways by modifying the structure of key biomolecules.
Pharmacokinetics
They can distribute widely in the body, particularly in fatty tissues due to their lipophilic nature. Metabolism often involves the replacement of the halogen atoms with hydroxyl groups, and excretion can occur via the urine or feces .
Result of Action
Based on the properties of similar compounds, it could potentially react with various biomolecules, leading to changes in their structure and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity. Moreover, the compound’s effects can also be influenced by the characteristics of the biological system it interacts with, including the types of cells and tissues present, their metabolic activities, and the presence of various biomolecules .
Safety and Hazards
As with any chemical compound, handling “1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. Specific hazards would depend on the compound’s reactivity and toxicity, which are not provided in the available data .
Propiedades
IUPAC Name |
1-bromo-3-(cyclopropylmethyl)-5-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c11-9-4-8(3-7-1-2-7)5-10(12)6-9/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGGZWOHNUQYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

